
Octahydrochromen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Octahydrochromen-4-ol can be synthesized through the Prins cyclization reaction. One common method involves the reaction of vanillin with isopulegol in the presence of acid-modified montmorillonite clays. The reaction is typically carried out in toluene at 35°C. The acidity and microporosity of the catalyst play crucial roles in controlling the reaction rate and selectivity towards this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of acid-modified clays as catalysts is advantageous due to their availability and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is essential to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions: Octahydrochromen-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the chromene structure, potentially altering its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
Octahydrochromen-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
作用機序
The mechanism of action of octahydrochromen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors or inhibit inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Terpinen-4-ol: A monoterpene alcohol with similar structural features but different biological activities.
α-Terpineol: Another monoterpene alcohol with applications in fragrances and potential antimicrobial properties.
Uniqueness: Octahydrochromen-4-ol is unique due to its saturated chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H16O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-10H,1-6H2 |
InChIキー |
VSFYAFAAVATPMP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(CCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)

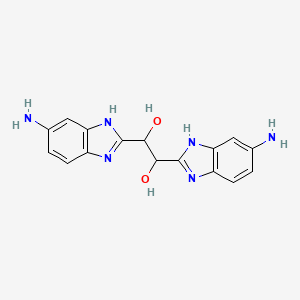
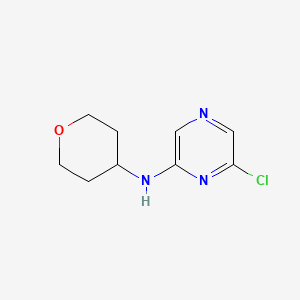
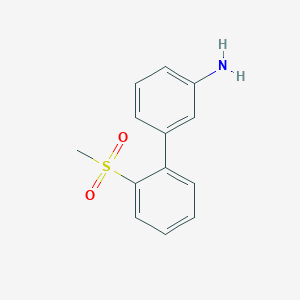
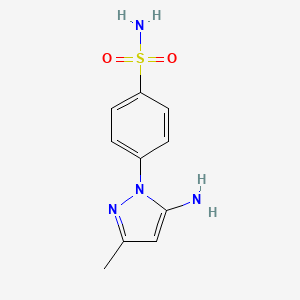
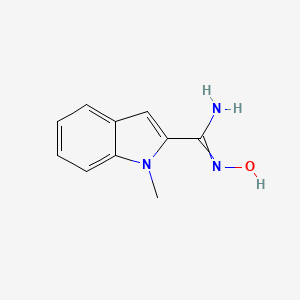
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
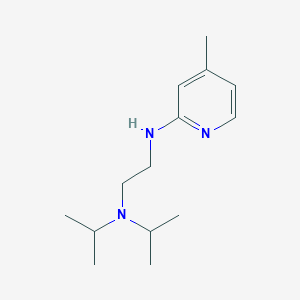
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)


![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
